molecular formula C12H22N2O2 B12994900 tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B12994900
M. Wt: 226.32 g/mol
InChI Key: VRSXDOSTWSTTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic β-amino acid derivative featuring a rigid 3-azabicyclo[3.1.1]heptane core. This compound is of significant interest in peptidomimetic drug design and medicinal chemistry, where its constrained geometry improves target binding affinity and metabolic stability .

Synthetic routes often involve functionalization of the bicyclic scaffold via reductive amination or nucleophilic substitution. For example, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (a precursor) is synthesized through cyclization and subsequent tert-butoxycarbonyl (Boc) protection .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-12(6-9,8-14)13-4/h9,13H,5-8H2,1-4H3

InChI Key

VRSXDOSTWSTTGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)NC

Origin of Product

United States

Preparation Methods

Cyclization of Cyclobutane Derivatives

A highly efficient method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular cyclization of 1,3-functionalized cyclobutane derivatives. This approach was detailed in recent research where a 1,3-dicarboxylic acid derivative of cyclobutane undergoes cyclization to form a bicyclic imide intermediate, which is then transformed into the azabicycloheptane system.

  • Starting from cyclobutanone, a Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) produces amino nitrile intermediates.
  • Subsequent cyclization and functional group manipulations yield the bicyclic core.
  • This method allows multigram scale synthesis with good diastereoselectivity and yield (e.g., 64% yield for a key intermediate).

Amination and Methylation

The introduction of the methylamino group at the 1-position is typically achieved by:

  • Starting from the 1-amino-3-azabicyclo[3.1.1]heptane intermediate.
  • Methylation of the amino group using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).
  • Alternatively, reductive amination with formaldehyde and a reducing agent can be employed to install the methylamino substituent.

Protection of the Carboxyl Group

The carboxyl group at the 3-position is protected as a tert-butyl ester to improve stability and facilitate purification:

  • This is commonly done by esterification with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.
  • The tert-butyl protecting group is stable under many reaction conditions and can be removed later if needed.

Purification and Isolation

  • After synthesis, the compound is purified by standard organic chemistry techniques such as extraction, washing, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.
  • Final purification is often achieved by flash column chromatography using solvent gradients (e.g., hexanes/ethyl acetate or methylene chloride/methanol mixtures).
  • The product is typically isolated as a white solid with high purity.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%)
1 Cyclobutanone + Benzylamine + TMSCN in MeOH, 0°C to rt, overnight Diastereoselective Strecker reaction to form amino nitrile intermediate 64
2 Cyclization of 1,3-dicarboxylic acid derivative under thermal or catalytic conditions Formation of bicyclic imide intermediate Not specified
3 Amination and methylation (e.g., methyl iodide or reductive amination) Introduction of methylamino group at 1-position Not specified
4 Esterification with tert-butyl chloroformate or tert-butanol Protection of carboxyl group as tert-butyl ester Not specified
5 Purification by extraction and chromatography Isolation of tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate High purity

Analytical and Research Findings

  • The bicyclic structure and substitution pattern are confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography where available.
  • Diastereoselectivity is controlled by the stereochemistry of the starting cyclobutane derivatives and reaction conditions.
  • The tert-butyl protecting group provides stability during methylation and other functional group transformations.
  • The synthetic route is scalable to multigram quantities, making it suitable for research and potential pharmaceutical applications.

Summary Table of Key Properties

Property Value
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS Number 1781643-95-5
Synonyms This compound, SB74152
Key Intermediate 1-amino-3-azabicyclo[3.1.1]heptane derivatives
Typical Yield (Strecker step) ~64%
Protection Group tert-Butyl ester (carboxyl)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound : this compound 1-(methylamino) C12H22N2O3 254.32 Peptidomimetic drugs, CNS therapeutics
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 1-(hydroxymethyl) C12H21NO3 227.30 Peptide engineering, intermediate for further functionalization
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 6-(ethoxyoxoethyl) C15H25NO4 283.36 Lab-scale synthesis of ester derivatives
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1-fluoro, 5-formyl C12H18FNO3 243.27 Electrophilic functionalization, fluorinated drug candidates
tert-Butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 1-(aminomethyl), bicyclo[4.1.0] C12H22N2O2 226.32 Boron-containing intermediates, cross-coupling reactions

Structural and Functional Differences

  • Substituent Effects: The methylamino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the hydroxymethyl analog, making it more suitable for covalent inhibitor design . Fluorine and formyl substituents (e.g., in ) improve metabolic stability and enable further derivatization via click chemistry or aldehyde-specific reactions . Bicyclo[4.1.0] vs.

Stability and Reactivity

  • tert-Butyl Protection : The Boc group stabilizes the amine under basic conditions but is cleaved under acidic conditions (e.g., TFA) .
  • Methylamino Group: This moiety is prone to oxidation, requiring inert storage conditions. In contrast, fluorinated analogs exhibit greater oxidative stability .
  • Ring Strain : Bicyclo[4.1.0] systems () are more reactive toward ring-opening reactions compared to [3.1.1] systems .

Biological Activity

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1781643-95-5) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, particularly its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a methylamino group, and a carboxylate functional group integrated into a bicyclic framework, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its agonistic effects on orexin receptors, particularly the orexin 2 receptor (OX2R). Orexins are neuropeptides that play essential roles in regulating arousal, appetite, and sleep-wake cycles.

Key Findings

  • Orexin Receptor Agonism :
    • The compound has been shown to selectively bind to orexin receptors, suggesting its potential use in treating sleep disorders and obesity management by modulating neuropeptide activity.
  • Pharmacological Profile :
    • In vitro studies indicate that this compound exhibits a favorable pharmacological profile, including high selectivity for orexin receptors compared to other neurotransmitter systems.

Research Studies and Case Studies

Several studies have explored the pharmacological implications of this compound:

Case Study 1: Orexin Receptor Modulation

A study conducted by researchers at a leading pharmacology institute evaluated the compound's efficacy as an orexin receptor agonist. The results demonstrated that:

  • The compound significantly increased wakefulness in animal models.
  • It showed promise for further development as a treatment for narcolepsy and other sleep-related disorders.

Case Study 2: Appetite Regulation

Another investigation focused on the appetite-regulating effects of the compound:

  • In rodent models, administration led to decreased food intake and increased energy expenditure.
  • These findings support its potential application in obesity management therapies.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and other related bicyclic compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicContains an amino group at position 5Moderate orexin receptor activity
(1R,4S)-tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicDifferent stereochemistry affecting receptor interactionLow activity on orexin receptors
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylateBicyclicVariation in functional groupsHigh selectivity for orexin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.